6-Bromoisoxazolo[5,4-b]pyridine
Description
6-Bromoisoxazolo[5,4-b]pyridine is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a pyridine ring, with a bromine atom at the 6-position. Synthetic routes for this compound often involve nucleophilic addition and cyclization reactions. For example, describes its formation via the reaction of amino-substituted isoxazole precursors with activated nitriles, followed by elimination and aromatization steps. Derivatives of 6-bromoisoxazolo[5,4-b]pyridine have demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli (MIC: 125–500 µg/mL) and antiproliferative effects against breast cancer cells (IC50: ~150 µg/mL) . The bromine atom at the 6-position enhances electrophilic reactivity, enabling further functionalization for drug discovery .
Properties
Molecular Formula |
C6H3BrN2O |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
6-bromo-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H |
InChI Key |
WSEMSIHDYBXALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach involves the intramolecular nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles .
Industrial Production Methods: While specific industrial production methods for 6-Bromoisoxazolo[5,4-b]pyridine are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applicable. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Solvents: Dimethylformamide (DMF) and pyridine are frequently used as solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of 6-Bromoisoxazolo[5,4-b]pyridine .
Scientific Research Applications
Pharmaceutical Development
6-Bromoisoxazolo[5,4-b]pyridine has garnered attention for its potential as a pharmacological agent. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial activity against certain bacterial strains. For instance, compounds related to 6-Bromoisoxazolo[5,4-b]pyridine have shown efficacy against pathogens in vitro, making them candidates for further drug development .
- Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For example, studies on brominated pyrimidine analogs indicate significant anticancer potential when compared to established drugs like Dasatinib . The specific mechanisms of action may involve inhibition of critical enzymes or pathways associated with cancer cell proliferation.
Biochemical Research
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : Computational studies suggest that 6-Bromoisoxazolo[5,4-b]pyridine may inhibit specific enzymes involved in disease processes. This includes potential interactions with cytochrome P450 enzymes, which play a role in drug metabolism and biosynthesis of steroid hormones .
- Receptor Modulation : The compound may also act on various receptors implicated in signaling pathways related to inflammation and cancer progression. Further experimental validation is needed to confirm these interactions and their therapeutic implications.
Case Studies
Several studies have highlighted the applications of 6-Bromoisoxazolo[5,4-b]pyridine in medicinal chemistry:
- Antimicrobial Studies : A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences demonstrated that synthesized bromopyrimidine derivatives exhibited broad-spectrum antimicrobial activity against standard bacterial strains such as Staphylococcus aureus and Bacillus subtilis. Among these compounds, specific derivatives showed superior activity compared to standard antibiotics .
- Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic effects of synthesized derivatives against human cancer cell lines (e.g., HeLa and A549). The results indicated that certain compounds demonstrated significant cytotoxicity, suggesting their potential as lead candidates for further development .
Industrial Applications
The unique properties of 6-Bromoisoxazolo[5,4-b]pyridine also lend themselves to potential industrial applications:
- Agrochemicals : The compound may serve as a precursor for developing agrochemicals due to its biological activity against pests and pathogens. Research into its effectiveness in agricultural settings could provide insights into novel pest control strategies.
- Synthetic Chemistry : As a building block in organic synthesis, 6-Bromoisoxazolo[5,4-b]pyridine can facilitate the creation of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions such as substitution and coupling reactions .
Mechanism of Action
The mechanism of action of 6-Bromoisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in the treatment of hormone-dependent cancers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-bromoisoxazolo[5,4-b]pyridine are best contextualized against related fused bicyclic heterocycles. Key comparisons include:
Thiazolo[5,4-b]pyridine Derivatives
Thiazolo[5,4-b]pyridine shares a similar [5,6]-fused bicyclic framework but replaces the isoxazole oxygen with a sulfur atom. This substitution alters electronic properties and binding interactions:
- Biological Targets : Thiazolo derivatives exhibit potent kinase inhibition (e.g., PI3Kα IC50: 3.6–53 nM , c-KIT IC50: 9.87 µM ). The 4-nitrogen in thiazolo scaffolds often acts as a hinge-binding motif in kinases, while bromine substitutions at the 6-position (e.g., 6-bromothiazolo[5,4-b]pyridine) enhance electrophilicity for Suzuki couplings .
- Synthetic Flexibility : Thiazolo derivatives are synthesized via multistep routes starting from dichloronitropyridine, involving thiocyanation, cyclization, and bromination .
Isoxazolo[5,4-b]pyridine vs. Thiazolo[5,4-b]pyridine: Activity Comparison
Oxazolo[5,4-b]pyridine Derivatives
Oxazolo[5,4-b]pyridine replaces the isoxazole sulfur with an oxygen atom. While structurally similar, oxazolo derivatives are less explored in the provided evidence. Example compounds like 6-bromooxazolo[5,4-b]pyridin-2-amine are noted for applications in fluorescent probes and antibiotics , but specific activity data are lacking in the evidence.
Pyrrolo[3,4-b]pyridine and Imidazo[1,5-a]pyridine
These tricyclic systems () differ in ring fusion but share nitrogen-rich cores. Pyrrolo derivatives are synthesized via carbanion-mediated cyclization and exhibit distinct electronic profiles due to additional nitrogen atoms.
Key Research Findings and Trends
Substitution Position Matters : Bromine at the 6-position in both isoxazolo and thiazolo derivatives enhances reactivity for cross-coupling reactions, but biological outcomes diverge. For example, 6-bromo-thiazolo derivatives target kinases, whereas 6-bromo-isoxazolo compounds show broader antimicrobial effects .
Role of Sulfonamide Groups : Sulfonamide substituents improve activity in both scaffolds but via different mechanisms. In isoxazolo derivatives, they enhance antibacterial potency , while in thiazolo derivatives, they strengthen hydrogen bonding with kinase active sites (e.g., Lys802 in PI3Kα) .
Synthetic Complexity : Thiazolo derivatives require more elaborate syntheses (e.g., 7-step routes ) compared to isoxazolo compounds, which are accessible via one-pot methods .
Biological Activity
6-Bromoisoxazolo[5,4-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 6-Bromoisoxazolo[5,4-b]pyridine can be represented as follows:
This structure features a bromine atom attached to an isoxazole ring fused with a pyridine moiety, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Research has shown that derivatives of isoxazolo[5,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating potent inhibitory effects.
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 6-Bromoisoxazolo[5,4-b]pyridine | Pseudomonas aeruginosa | 0.21 |
| 6-Bromoisoxazolo[5,4-b]pyridine | Escherichia coli | 0.25 |
These findings indicate that 6-Bromoisoxazolo[5,4-b]pyridine may serve as a promising candidate for the development of new antimicrobial agents .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For example, the compound showed significant cytotoxicity against various human cancer cell lines with IC50 values in the low micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 2.5 |
| MCF-7 | 3.0 |
| A549 | 2.8 |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms such as inhibition of key signaling pathways .
Enzyme Inhibition
6-Bromoisoxazolo[5,4-b]pyridine has been identified as an inhibitor of specific enzymes involved in critical biological processes. Notably, it has shown activity against cytochrome P450 enzymes, which are essential for drug metabolism and steroid biosynthesis.
- Inhibitory Activity : The compound inhibited CYP17 with a reported IC50 value of approximately 50 nM, indicating its potential role in modulating hormonal pathways .
The mechanisms underlying the biological activity of 6-Bromoisoxazolo[5,4-b]pyridine are multifaceted:
- Enzyme Binding : Molecular docking studies reveal that the compound interacts with the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G1 phase, leading to reduced proliferation.
- Apoptotic Pathways : The compound can activate apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Studies
Several case studies have highlighted the efficacy of 6-Bromoisoxazolo[5,4-b]pyridine in preclinical models:
- Study on Antimicrobial Properties : A study evaluated the antibacterial efficacy of various isoxazole derivatives against multidrug-resistant strains, showcasing the superior activity of 6-Bromoisoxazolo[5,4-b]pyridine.
- Cancer Cell Line Analysis : Another investigation focused on its cytotoxic effects on breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis.
Q & A
Q. What are the common synthetic routes for preparing 6-bromoisoxazolo[5,4-b]pyridine?
- Methodological Answer: Synthesis typically involves cyclization of pyridine precursors with bromine-containing reagents. For example:
- Cyclocondensation : Reacting 5-amino-2-bromopyridine derivatives with carbonyl sources (e.g., diketones or α-halo ketones) under acidic conditions .
- Bromination Post-Cyclization : Introducing bromine via electrophilic substitution (e.g., using NBS or Br₂ with Lewis acids) after forming the isoxazole ring .
- Direct Bromination : Pre-functionalizing pyridine precursors with bromine before cyclization, ensuring regioselectivity through directing groups .
Q. How can the structure of 6-bromoisoxazolo[5,4-b]pyridine be confirmed spectroscopically?
- Methodological Answer:
- NMR : H and C NMR identify substituent positions (e.g., downfield shifts for bromine at C6) and ring protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 227.98 for C₆H₃BrN₂O) .
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~600 cm⁻¹ (C-Br stretch) validate the heterocyclic core .
Q. What are the key reactivity patterns of 6-bromoisoxazolo[5,4-b]pyridine in cross-coupling reactions?
- Methodological Answer: The bromine at C6 participates in:
- Suzuki-Miyaura Coupling : Using Pd catalysts to introduce aryl/heteroaryl groups (e.g., with boronic acids) .
- Buchwald-Hartwig Amination : Installing amines via Pd/XPhos systems .
- SNAr Reactions : Substitution with nucleophiles (e.g., thiols, alkoxides) under basic conditions .
Advanced Research Questions
Q. How does the 6-bromo substituent influence the electronic properties of isoxazolo[5,4-b]pyridine in material science applications?
- Methodological Answer:
- Electron-Withdrawing Effect : Bromine reduces the LUMO energy, enhancing electron-accepting capacity in polymers (e.g., for organic photovoltaics) .
- Comparative Studies : Replace bromine with -CF₃ or -CN to evaluate charge transport properties via DFT calculations and cyclic voltammetry .
- Data Table :
| Substituent | LUMO (eV) | HOMO (eV) | Application |
|---|---|---|---|
| -Br | -2.8 | -6.1 | OLEDs |
| -CF₃ | -3.1 | -6.3 | Solar Cells |
| -CN | -3.4 | -6.5 | Sensors |
Q. What strategies improve the regioselective functionalization of 6-bromoisoxazolo[5,4-b]pyridine?
- Methodological Answer:
- Directing Groups : Use -NH₂ or -OMe at C3 to steer electrophiles to C5 .
- Metal Coordination : Pd-catalyzed C-H activation with directing auxiliaries (e.g., pyridine-based ligands) .
- Microwave-Assisted Synthesis : Enhances reaction control for selective bromination or coupling .
Q. How can researchers resolve contradictions in reported enzymatic inhibition data for 6-bromoisoxazolo[5,4-b]pyridine derivatives?
- Methodological Answer:
- SAR Analysis : Systematically vary substituents (e.g., R1 = -CF₃, -Ph) and measure IC₅₀ against kinases (e.g., c-KIT) .
- Docking Studies : Use software like AutoDock to predict binding modes and identify steric/electronic conflicts .
- Data Table :
| Derivative | R1 Group | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 6h | 3-(CF₃)Ph | 9.87 | Fits hydrophobic pocket |
| 6i | CH₂-3-(CF₃)Ph | >50 | Loss of activity |
| 6j | Urea-linked Ph | >50 | Poor binding |
Q. What in vitro methodologies validate the biological activity of 6-bromoisoxazolo[5,4-b]pyridine derivatives?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
